molecular formula C30H39F7N5O11P B13859236 (1'S,2R,3R)-Fosaprepitant Dimeglumine

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Cat. No.: B13859236
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-FZEOFFAESA-N
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Description

(1’S,2R,3R)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is commonly used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,2R,3R)-Fosaprepitant Dimeglumine typically involves multiple steps, including the preparation of the aprepitant core structure followed by the addition of the fosaprepitant moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1’S,2R,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Oxidation: Conversion to aprepitant in the body.

    Hydrolysis: Breakdown of the fosaprepitant moiety.

    Substitution: Potential modifications to enhance efficacy or reduce side effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, hydrolyzing agents, and specific catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major product formed from the conversion of (1’S,2R,3R)-Fosaprepitant Dimeglumine is aprepitant, which exerts the therapeutic effects.

Scientific Research Applications

(1’S,2R,3R)-Fosaprepitant Dimeglumine has several scientific research applications, including:

    Chemistry: Studying the synthesis and reactivity of NK1 receptor antagonists.

    Biology: Investigating the role of NK1 receptors in various physiological processes.

    Medicine: Developing new treatments for CINV and other conditions involving NK1 receptors.

    Industry: Producing high-purity compounds for pharmaceutical use.

Mechanism of Action

The mechanism of action of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to NK1 receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the emetic (vomiting) response, thereby preventing nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: The active form of (1’S,2R,3R)-Fosaprepitant Dimeglumine.

    Rolapitant: Another NK1 receptor antagonist used for CINV.

    Netupitant: Often combined with palonosetron for CINV prevention.

Uniqueness

(1’S,2R,3R)-Fosaprepitant Dimeglumine is unique due to its prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides a convenient and effective option for patients who may have difficulty with oral medications.

Properties

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1

InChI Key

UGJUJYSRBQWCEK-FZEOFFAESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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